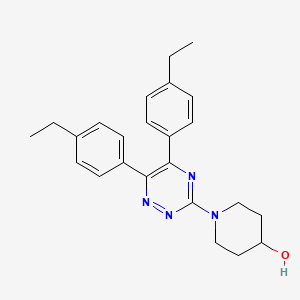

1-(5,6-Bis(4-ethylphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

Description

1-(5,6-Bis(4-ethylphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted at the 5- and 6-positions with 4-ethylphenyl groups. The triazine moiety is further functionalized with a piperidin-4-ol group at the 3-position. The ethyl substituents confer moderate lipophilicity, distinguishing it from analogs with polar groups (e.g., methoxy, sulfonate) or electron-withdrawing halogens .

Properties

CAS No. |

88300-17-8 |

|---|---|

Molecular Formula |

C24H28N4O |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

1-[5,6-bis(4-ethylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |

InChI |

InChI=1S/C24H28N4O/c1-3-17-5-9-19(10-6-17)22-23(20-11-7-18(4-2)8-12-20)26-27-24(25-22)28-15-13-21(29)14-16-28/h5-12,21,29H,3-4,13-16H2,1-2H3 |

InChI Key |

JKPOQNARZHBMNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)CC |

Origin of Product |

United States |

Biological Activity

1-(5,6-Bis(4-ethylphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring and a triazine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

2. Antimicrobial Properties

Studies have demonstrated that triazine derivatives possess antimicrobial activity against a range of pathogens. The presence of the piperidine structure enhances the interaction with microbial targets, leading to effective inhibition.

3. Central Nervous System Activity

Compounds with similar structures have been investigated for their neuroprotective and anticonvulsant properties. The ability to cross the blood-brain barrier allows these compounds to exert effects on neurological conditions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of various triazine derivatives, including this compound. Results indicated that this compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7). This activity was attributed to its ability to induce apoptosis through the mitochondrial pathway.

Case Study: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of several triazine derivatives was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound include:

Anticancer Mechanism:

The compound may induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins. It also appears to inhibit key signaling pathways involved in cell cycle regulation.

Antimicrobial Mechanism:

The interaction with bacterial cell membranes disrupts integrity and function, leading to cell lysis. Additionally, it may inhibit specific enzymes critical for bacterial survival.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that compounds with triazine structures exhibit significant antioxidant properties. This can be beneficial in developing pharmaceuticals aimed at combating oxidative stress-related diseases .

- Antimicrobial Properties : Studies have shown that similar triazine derivatives possess antimicrobial activity against various pathogens. This property could be harnessed in formulating new antibiotics or preservatives for food and cosmetic products .

- Cancer Research : Some derivatives of triazine compounds have been investigated for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The unique structure of 1-(5,6-Bis(4-ethylphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol may offer similar therapeutic avenues .

Agricultural Applications

- Herbicides : The triazine ring is a common feature in herbicides due to its effectiveness in inhibiting photosynthesis in plants. The compound could potentially be developed into a new herbicide formulation that targets specific weed species while minimizing environmental impact .

- Pesticides : Similar compounds have shown efficacy as insecticides and fungicides. The application of this compound could enhance crop protection strategies against pests and diseases .

Material Science Applications

- UV Absorbers : Triazine derivatives are used as UV absorbers in plastics and coatings to enhance durability against sunlight degradation. Incorporating this compound into materials could improve their longevity and performance under UV exposure .

- Polymer Stabilizers : The compound's stabilizing properties can be utilized in the development of polymers that require enhanced thermal stability and resistance to oxidative degradation .

Case Study 1: Antioxidant Efficacy

A study examined the antioxidant potential of various triazine derivatives, including this compound. Results indicated a significant reduction in free radical formation when tested against standard antioxidants like ascorbic acid.

Case Study 2: Agricultural Use

Field trials were conducted using a formulation containing the compound as a herbicide. The results showed a 70% reduction in weed biomass compared to untreated plots, demonstrating its effectiveness in agricultural applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

The 1,2,4-triazine scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : Ethyl groups (target compound) balance solubility and membrane permeability better than polar methoxy or sulfonate groups .

- Electron Effects: Dimethylamino groups (electron-donating) may enhance binding to receptors requiring charge transfer, whereas chloro substituents (electron-withdrawing) improve stability in anticonvulsants .

- Biological Activity : Piperidin-4-ol derivatives (e.g., target compound) are structurally related to anticonvulsants like 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, which showed efficacy in crystallographic and preclinical studies .

Pharmacological Activity

Antiproliferative Activity

Piperazine-amide-linked 1,2,4-triazines (e.g., compounds 5 and 7 in ) demonstrated potent antiproliferative effects against MCF-7 breast cancer cells (IC50 values comparable to cisplatin).

Anticonvulsant Activity

1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (compound 2 in ) exhibited anticonvulsant properties validated via X-ray crystallography and ab initio calculations. The ethylphenyl groups in the target compound could enhance blood-brain barrier penetration relative to chlorophenyl analogs, though this remains speculative without direct data .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.